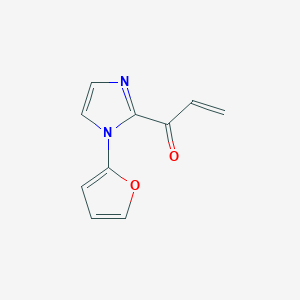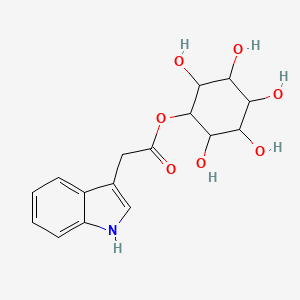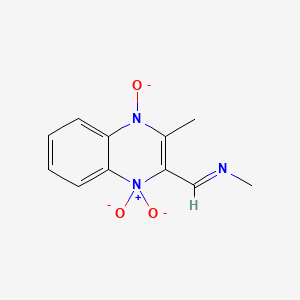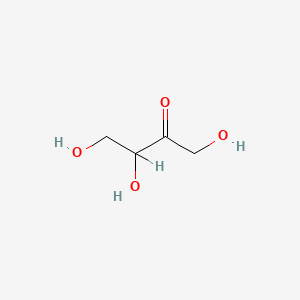
Isoamyl laurate
Übersicht
Beschreibung
Isoamyl laurate, also known as isopentyl dodecanoate, is an ester formed from lauric acid and isoamyl alcohol. It is a colorless to yellowish oily liquid with low viscosity. This compound is widely used in the cosmetic industry due to its excellent sensory properties, such as being light, non-greasy, and having a velvety feel. It is often promoted as a natural alternative to silicone in various personal care products .
Wirkmechanismus
Target of Action
Isoamyl laurate is primarily used as an emollient in skincare, color cosmetic, and hair care applications . It is known to target the skin and hair, providing a non-oily, silky, non-greasy texture . It is used as a skin conditioner and fragrance component in many skincare products . In hair care products, it functions as a hair conditioner, making combing the hair easier and preventing buildup .
Mode of Action
This compound interacts with its targets (skin and hair) by forming a protective film on them . This protective film safeguards against harmful external factors . It is naturally fatty and composed of lauric acid, which consumes the skin’s hydration, promoting suppleness and softening the skin . It also enhances the spreadability of skincare products and can be found in hair conditioners .
Biochemical Pathways
This compound is synthesized via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .
Pharmacokinetics
It is known that this compound is considered safe in cosmetics up to a 2% concentration . It is soluble in alcohol but insoluble in water .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of skin and hair conditions. It aids in softening and moisturizing the skin without making it feel greasy or oily . It also functions as a hair conditioner, making combing the hair easier and preventing buildup .
Biochemische Analyse
Biochemical Properties
Isoamyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized through the esterification of isoamyl alcohol and lauric acid, often catalyzed by lipases such as Novozym 435, Lipolase 100T, and Candida rugosa . These enzymes facilitate the formation of this compound by catalyzing the reaction between the alcohol and acid components. The interaction between this compound and these enzymes is crucial for its production and application in various biochemical processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It is known to enhance skin hydration and protect against environmental stressors by forming a protective film on the skin . This compound influences cell function by maintaining the skin’s moisture balance and promoting cell elasticity. Additionally, this compound can affect cell signaling pathways and gene expression related to skin barrier function and hydration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an emollient by integrating into the lipid bilayer of cell membranes, enhancing their fluidity and barrier function . This compound does not significantly inhibit or activate enzymes but rather supports the structural integrity of cell membranes, contributing to overall cellular health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its emollient properties without significant degradation . Long-term studies have shown that this compound continues to provide hydration and protection to cells without adverse effects, making it a reliable ingredient in skincare formulations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been found to be non-toxic and beneficial for skin hydration and protection . At high doses, this compound may cause mild irritation or adverse effects, highlighting the importance of appropriate dosage in formulations.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is metabolized by esterases, which hydrolyze the ester bond to release isoamyl alcohol and lauric acid . These metabolites are further processed through standard metabolic pathways, contributing to energy production and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It can interact with transport proteins and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in lipid-rich areas, enhancing its emollient effects.
Subcellular Localization
This compound is predominantly localized in the lipid bilayers of cell membranes and lipid droplets within cells . Its subcellular localization supports its role in maintaining membrane fluidity and integrity. The compound does not undergo significant post-translational modifications but is directed to specific compartments through its lipophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoamyl laurate can be synthesized through the esterification of lauric acid with isoamyl alcohol. The reaction typically involves heating the mixture of lauric acid and isoamyl alcohol in the presence of a catalyst. Common catalysts include mesylate and trifluoracetic acid salts. The reaction is carried out at temperatures ranging from 110 to 140 degrees Celsius for 5 to 14 hours. After the reaction, the product is purified by vacuum distillation .
Industrial Production Methods: In industrial settings, this compound is often produced using the Fischer esterification method. This involves reacting lauric acid, which is derived from natural sources like coconut and palm kernel oil, with isoamyl alcohol obtained from ethanol fermentation. The reaction is catalyzed by strong acids and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Isoamyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when exposed to specific enzymes.
Common Reagents and Conditions:
Esterification: Lauric acid and isoamyl alcohol in the presence of acid catalysts.
Hydrolysis: Water and base or acid catalysts.
Transesterification: Lipase enzymes in supercritical carbon dioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Lauric acid and isoamyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Isoamyl laurate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, pigment dispersant, and spreadability enhancer in products like creams, lotions, and sunscreens
Food Industry: Acts as a flavoring agent in beverages such as beer and wine.
Pharmaceuticals: Utilized in formulations requiring non-greasy, light-feeling excipients.
Biotechnology: Employed in enzymatic synthesis studies due to its compatibility with lipase-catalyzed reactions.
Vergleich Mit ähnlichen Verbindungen
- Isostearyl isostearate
- Octyldodecanol
- Isononyl isononanoate
- Pentaerythrityl tetraisostearate
- C12-15 alkyl benzoate
- Coco-caprylate/caprate
Uniqueness: Isoamyl laurate stands out due to its unique combination of low viscosity, excellent spreadability, and non-greasy feel. It is also a natural alternative to silicone, making it highly desirable in formulations aimed at consumers seeking natural and eco-friendly products .
Eigenschaften
IUPAC Name |
3-methylbutyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRIDSRWFEQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064221 | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a faint oily, fatty odour | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
311.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.859 | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6309-51-9 | |
| Record name | Isoamyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isoamyl Laurate and what is it typically used for?
A1: this compound is an ester formed by the condensation reaction of lauric acid and isoamyl alcohol. It is a clear, colorless liquid with a fruity odor. While it can be found naturally in some fruits like figs [], it is primarily known for its applications in the food, flavor, and fragrance industries [, ].
Q2: Can you describe the synthesis of this compound and optimal reaction conditions?
A2: this compound is synthesized through the esterification of lauric acid and isoamyl alcohol. Studies have shown that using nanometer H3PW12O40/SiO2 as a catalyst can significantly improve the yield []. The optimal conditions for this reaction include:
- Molar ratio of lauric acid to isoamyl alcohol: 1:5 [, ]
- Catalyst weight: 5% []
- Reaction time: 2 hours [, ]
- Reaction temperature: 115-124°C []
Q3: How does the addition of this compound affect the properties of biodiesel?
A3: this compound is being investigated as a potential additive in biodiesel, which is primarily composed of fatty acid ethyl esters. Studies have examined its influence on the solid-liquid equilibrium of these esters, particularly ethyl laurate, ethyl palmitate, ethyl myristate, ethyl stearate, and ethyl oleate []. While most mixtures exhibit eutectic behavior, the combination of ethyl laurate and this compound displays a peritectic transition []. This suggests that the addition of this compound can modify the cold flow properties and crystallization behavior of biodiesel.
Q4: Has this compound been identified in any fermented beverages?
A4: Yes, this compound has been identified as a volatile compound in Muscat raisin fusel oil, a byproduct of brandy distillation []. Its presence, along with other esters, is thought to contribute to the pleasant aroma of the final product. Furthermore, research indicates that the concentration of this compound in glutinous rice wines decreases as the degree of rice milling increases [, ]. This suggests that the milling process can influence the final volatile profile of these wines.
Q5: Are there any analytical techniques used to identify and quantify this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various samples, such as fusel oil and rice wines [, , ]. This technique allows for the separation and detection of individual volatile compounds, including this compound, based on their mass-to-charge ratios.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


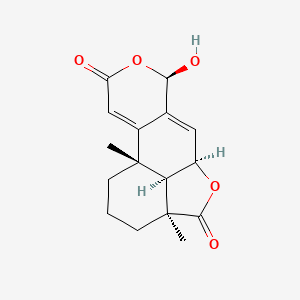
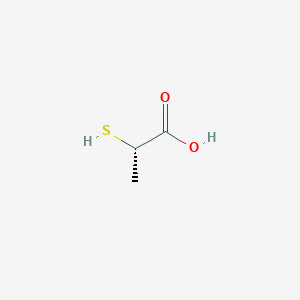
![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)
![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)
![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)


